molecular formula C14H15NOS3 B2959756 (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone CAS No. 1705512-63-5

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Cat. No.: B2959756
CAS No.: 1705512-63-5
M. Wt: 309.46
InChI Key: FECRKSUAHUKYTN-UHFFFAOYSA-N
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Description

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a heterocyclic compound that features both thiophene and thiazepane rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone typically involves multi-step reactions starting from commercially available thiophene derivatives

    Cyclization Reaction: The thiazepane ring can be synthesized via a cyclization reaction involving thiophene-2-carboxylic acid and a suitable amine under acidic conditions.

    Methanone Introduction: The methanone group can be introduced through a Friedel-Crafts acylation reaction using thiophene-3-carboxylic acid chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the methanone group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in ethanol or ether.

    Substitution: Bromine, nitric acid; typically in acetic acid or sulfuric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against a range of diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is explored for its applications in materials science. Its electronic properties make it suitable for use in organic semiconductors, sensors, and other advanced materials.

Mechanism of Action

The mechanism of action of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and thiazepane rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 1,4-Thiazepane derivatives

Uniqueness

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is unique due to the combination of thiophene and thiazepane rings in its structure. This dual-ring system provides a distinct set of electronic and steric properties, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

thiophen-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS3/c16-14(11-4-8-17-10-11)15-5-3-13(19-9-6-15)12-2-1-7-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRKSUAHUKYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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